molecular formula C7H6FN3 B1287388 1-(Azidomethyl)-2-fluorobenzene CAS No. 62284-30-4

1-(Azidomethyl)-2-fluorobenzene

Cat. No. B1287388
Key on ui cas rn: 62284-30-4
M. Wt: 151.14 g/mol
InChI Key: WJSUIHLKOGPGRY-UHFFFAOYSA-N
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Patent
US04789680

Procedure details

The starting material may be prepared as follows: A solution of 50 g (0.33 mole) of o-fluorobenzyl azide, 23.1 g (0.33 mole) of propinecarboxylic acid and 400 ml of toluene is stirred for 24 hours at 70° C. After the reaction mixture has cooled to room temperature, the precipitated product is filtered with suction and washed first with toluene and then with diethyl ether, affording 1-(o-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid with a melting point of 151° C. (dec.).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
23.1 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[CH:10][CH:9]=[CH:8][C:3]=1[CH2:4][N:5]=[N+:6]=[N-:7].[C:12]([C:15]([OH:17])=[O:16])#[C:13]C>C1(C)C=CC=CC=1>[F:1][C:2]1[CH:11]=[CH:10][CH:9]=[CH:8][C:3]=1[CH2:4][N:5]1[CH:13]=[C:12]([C:15]([OH:17])=[O:16])[N:7]=[N:6]1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
FC1=C(CN=[N+]=[N-])C=CC=C1
Name
Quantity
23.1 g
Type
reactant
Smiles
C(#CC)C(=O)O
Name
Quantity
400 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material may be prepared
FILTRATION
Type
FILTRATION
Details
the precipitated product is filtered with suction
WASH
Type
WASH
Details
washed first with toluene

Outcomes

Product
Name
Type
product
Smiles
FC1=C(CN2N=NC(=C2)C(=O)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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